Leconotide, also known as CVID, AM336, and CNSB004, is a synthetic omega-conotoxin. [, , ] Conotoxins are a group of neurotoxic peptides derived from the venom of cone snails, specifically belonging to the genus Conus. [, ] These peptides are known for their high affinity and selectivity for various ion channels, making them valuable tools in neuroscience research. [, ] Leconotide specifically targets voltage-sensitive calcium channels (CaV), particularly N-type calcium channels. [, , ] This selective targeting makes Leconotide a valuable tool for studying the role of N-type calcium channels in various physiological and pathological processes, particularly in the context of pain research. [, , ]
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids onto a solid support, followed by cleavage and deprotection to yield the linear peptide. [] The linear peptide then undergoes a directed disulfide bond formation process to achieve the correct three-dimensional structure. [] This process involves selectively removing protecting groups from cysteine residues and allowing them to oxidize and form disulfide bonds in a controlled manner. []
Engineered Biosynthesis using SICLOPPs: This method utilizes a system called SICLOPPs (Split Intein Circular Ligation of Proteins and Peptides) derived from cyanobacterial split inteins. [] This system allows for the direct production of cyclic peptides, including those with multiple disulfide bonds like Leconotide. [] The process involves expressing the Leconotide sequence as a fusion protein with the split inteins. [] The inteins then facilitate the cyclization of the Leconotide sequence and its subsequent release from the fusion protein. [] This method can be further refined by optimizing the splice site within the Leconotide sequence to increase the yield of correctly spliced product. []
Leconotide is a cyclic peptide composed of 27 amino acid residues. [] The peptide's structure is stabilized by three disulfide bonds, a characteristic feature of a family of peptides called knottins. [] The specific arrangement of these disulfide bonds is crucial for the peptide's biological activity. [, ] While the exact three-dimensional structure of Leconotide hasn't been explicitly described in the provided abstracts, it's likely similar to other omega-conotoxins, which typically adopt a compact, disulfide-rich structure. []
The primary chemical reaction associated with Leconotide is the formation of disulfide bonds between cysteine residues. [] This oxidation reaction is crucial for establishing the peptide's bioactive conformation. [] In the solid-phase synthesis method, this reaction is controlled by selectively removing protecting groups from specific cysteine residues, allowing for the stepwise formation of the three disulfide bonds. [] The engineered biosynthesis approach utilizes the SICLOPPs system to facilitate the correct formation of disulfide bonds during the cyclization process. []
The primary application of Leconotide in scientific research is in studying the role of N-type calcium channels in various physiological and pathological processes. [, , ] Its high selectivity and potency in blocking these channels make it a valuable tool for researchers:
Pain Research: Leconotide has been extensively studied in animal models of pain, including bone cancer pain and diabetic neuropathic pain. [, , , ] These studies have demonstrated its effectiveness in reducing hyperalgesia, suggesting its potential as a therapeutic agent for managing chronic pain. [, , , ]
Investigating Neuronal Signaling: By blocking N-type calcium channels, Leconotide can be used to investigate the role of these channels in various neuronal signaling pathways. [, , ] This knowledge can be valuable in understanding the mechanisms underlying various neurological disorders.
Structural Studies: Conducting detailed structural studies using techniques like X-ray crystallography or NMR spectroscopy could provide valuable insights into the three-dimensional structure of Leconotide and its interaction with N-type calcium channels. []
Pharmacokinetic and Pharmacodynamic Studies: Further research is needed to fully characterize the pharmacokinetic and pharmacodynamic properties of Leconotide, including its absorption, distribution, metabolism, and excretion. [, , ] This information is crucial for optimizing its therapeutic potential.
Clinical Trials: While preclinical studies have shown promising results, further clinical trials are necessary to evaluate the safety and efficacy of Leconotide in humans. [, , ] These trials should focus on determining the optimal dosage, route of administration, and potential long-term effects of Leconotide therapy.
Development of Novel Analogs: Exploring the structure-activity relationship of Leconotide could lead to the development of novel analogs with improved pharmacological properties, such as increased potency, selectivity, or duration of action. []
Combination Therapies: Investigating the potential synergistic effects of Leconotide with other analgesic agents, such as morphine or potassium channel modulators, could lead to the development of more effective pain management strategies. [, ]
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0